molecular formula C7H12Br3F B14237177 Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- CAS No. 511533-69-0

Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl-

Cat. No.: B14237177
CAS No.: 511533-69-0
M. Wt: 354.88 g/mol
InChI Key: PPJHAIAYWQWSEN-UHFFFAOYSA-N
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Description

Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl-: is a halogenated organic compound with the molecular formula C7H12Br3F It is characterized by the presence of three bromine atoms, one fluorine atom, and two methyl groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- typically involves the halogenation of a suitable precursor. One common method is the bromination and fluorination of 4,4-dimethylpentane. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the halogen atoms.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of iodinated or chlorinated derivatives.

    Reduction: Formation of less halogenated hydrocarbons.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with these targets, influencing their activity and function. The pathways involved may include halogen bonding, hydrophobic interactions, and steric effects that alter the behavior of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)-: A fluorinated hydrocarbon with unique properties.

    1,1,1,2,3,4,4,5,5,5-Decafluoro-3-methoxy-2-(trifluoromethyl)pentane: Another fluorinated compound with different substitution patterns.

Uniqueness

Pentane, 1,1,3-tribromo-1-fluoro-4,4-dimethyl- is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical reactivity and physical properties. This makes it valuable for specialized applications where such properties are desired.

Properties

CAS No.

511533-69-0

Molecular Formula

C7H12Br3F

Molecular Weight

354.88 g/mol

IUPAC Name

1,1,3-tribromo-1-fluoro-4,4-dimethylpentane

InChI

InChI=1S/C7H12Br3F/c1-6(2,3)5(8)4-7(9,10)11/h5H,4H2,1-3H3

InChI Key

PPJHAIAYWQWSEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(F)(Br)Br)Br

Origin of Product

United States

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